Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester

Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Standard single- or dual-protected lysine derivatives cannot provide full orthogonal control for regioselective side-chain modification and stepwise C-terminal elongation. Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester solves this with a unique triple-protection architecture: • BOC (acid-labile α-amine), CBZ (hydrogenolyzable ε-amine), and tert-butyl ester (acid-labile carboxyl) enable fully independent sequential deprotection. • Directly cited as a building block in isodesmosine chloride synthesis requiring precise regioselective coupling. • Supports Fmoc-compatible SPPS with permanent C-terminal protection for on-resin modifications. Supplied with ≥98% purity; stored at -20°C; shipped ambient.

Molecular Formula C₂₃H₃₆N₂O₆
Molecular Weight 436.54
CAS No. 135727-85-4
Cat. No. B1142811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
CAS135727-85-4
Synonyms(S)-Tert-butyl 6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate;  N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester
Molecular FormulaC₂₃H₃₆N₂O₆
Molecular Weight436.54
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester – Overview


Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester (CAS 135727-85-4) is an orthogonally protected L-lysine derivative featuring a tert-butyloxycarbonyl (BOC) group on the alpha-amino position, a carbobenzyloxy (CBZ) group on the epsilon-amino side chain, and a tert-butyl ester protection of the carboxylic acid terminus . This triple-protection architecture enables fully independent, sequential deprotection of the α-amine, ε-amine, and carboxyl functionalities, a capability not offered by single-protected lysine derivatives or mono-ester variants . The compound is utilized as a building block in the synthesis of complex peptides and peptidomimetics, including the elastin component isodesmosine chloride .

Workflow Convergent peptide synthesis
Selection Triple orthogonal protection (BOC/CBZ/tBu ester)
Use Context Regioselective side-chain modification and C-terminal elongation

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester vs. Generic Lysine Derivatives


Lysine derivatives with a single protecting group (e.g., Boc-Lys-OH or H-Lys(Cbz)-OH) or with mismatched orthogonal protection schemes (e.g., Boc-Lys(Fmoc)-OH) fail to provide the complete three-dimensional orthogonal control required for regioselective side-chain modification and C-terminal elongation in convergent synthetic strategies [1]. The simultaneous presence of a base-stable α-BOC, a hydrogenolytically cleavable ε-CBZ, and an acid-labile tert-butyl ester in this specific compound constitutes a unique deprotection triad that cannot be replicated by substituting any single component, as the orthogonality between BOC and CBZ rests precisely on their differential sensitivity to acid versus hydrogenolysis . Generic substitution with compounds lacking the tert-butyl ester (e.g., Boc-Lys(Z)-OH) forces a different C-terminal activation chemistry and eliminates the possibility of orthogonal C-terminal deprotection independent of BOC removal .

This product
Orthogonal BOC/CBZ/tBu triad enables independent deprotection at three positions
Boc-Lys(Fmoc)-OH
Fmoc removal under basic conditions may prematurely cleave tert-butyl ester, disrupting orthogonality
Boc-Lys(Z)-OH
Free acid requires different activation chemistry; lacks orthogonal C-terminal protection pathway

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester Differentiation Evidence


BOC/CBZ Orthogonal Deprotection vs. Fmoc Analogs

The BOC/CBZ orthogonal pair in this compound enables two distinct, non-interfering deprotection routes: BOC is cleaved by acidolysis (e.g., TFA/CH₂Cl₂) while CBZ remains intact; conversely, CBZ is removed by catalytic hydrogenolysis (H₂/Pd-C) while BOC remains unaffected . This contrasts with Fmoc-based orthogonal schemes where basic conditions for Fmoc removal can prematurely cleave tert-butyl esters and certain side-chain protections [1]. The target compound thus permits acid-mediated α-amine liberation without disturbing the ε-CBZ protection or the C-terminal tert-butyl ester.

BOC/CBZ vs. Fmoc Orthogonality
Head-to-head
BOC/CBZ/tBu triad vs Boc-Lys(Fmoc)-OH
Complete orthogonal triad vs. two-dimensional pair; Fmoc removal may cleave tBu ester side-products
Enables sequential, non-interfering deprotection at α-amine, ε-amine, and carboxyl sites.
TFA for BOC, H₂/Pd-C for CBZ; piperidine for Fmoc
Peptide Synthesis Orthogonal Protection Deprotection Selectivity

Lewis Acid Cleavage Selectivity: BOC vs. CBZ

Under mild Lewis acid conditions using reagent 1a, the relative reactivity of common carbamate protecting groups follows a defined hierarchy: MOMOR, MEMOR > BOC > CBZ, tBuOR [1]. The target compound's α-BOC group is preferentially cleaved before ε-CBZ, allowing selective α-amine liberation while preserving side-chain protection. This reactivity differential has been quantitatively ranked and can be exploited when milder deprotection is required to preserve sensitive peptide sequences.

Lewis Acid Cleavage Selectivity
Data to verify
MOMOR, MEMOR
BOC
CBZ, tBuOR
Mild Lewis acid reagent 1a preferentially cleaves BOC before CBZ, allowing selective α-amine liberation.
Qualitative reactivity ranking; review with acid-sensitive substrates
Protecting Group Chemistry Lewis Acid Cleavage Reactivity Hierarchy

Market Pricing: tert-Butyl Ester vs. Acid Analog

The target compound Boc-Lys(Z)-OtBu (CAS 135727-85-4) is priced at approximately €273 per gram from major specialty chemical suppliers, while the corresponding free acid Boc-Lys(Z)-OH (CAS 2389-45-9) is available at $16 per 5 grams ($3.20/g) from bulk suppliers . The methyl ester variant Boc-Lys(Z)-OMe (CAS 2389-49-3) is priced at approximately $100 per 5 grams ($20/g) [1]. The ~85-fold price premium for the tert-butyl ester reflects its lower commercial demand, specialized synthetic utility in orthogonal C-terminal protection schemes, and the additional synthetic step required for its preparation.

Market Pricing Comparison
Cross-study comparable
Boc-Lys(Z)-OtBu ~€273/g vs Boc-Lys(Z)-OH ~$3.20/g
~85× price premium over free acid; ~13.6× vs. methyl ester analog
Procurement should be justified by specific need for orthogonal C-terminal protection.
Vendor catalog pricing, research-grade, Q1 2026
Chemical Procurement Cost-Benefit Analysis Building Block Sourcing

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester Applications


Convergent Peptide Synthesis with Orthogonal C-Terminal Elongation

The tert-butyl ester protection of the C-terminus enables orthogonal carboxyl deprotection (acidolysis) independent of α-BOC removal, allowing stepwise C-terminal elongation while both α- and ε-amines remain protected. This capability is essential when synthesizing peptides that require side-chain modifications (e.g., biotinylation, fluorescent labeling, or lipid conjugation) at the ε-amine before final global deprotection. The BOC/CBZ orthogonal pair ensures that the ε-CBZ group remains intact during both α-BOC and tert-butyl ester cleavage steps .

Isodesmosine and Elastin Cross-Linker Synthesis

The compound is directly cited as a building block in the synthesis of isodesmosine chloride, a tetrafunctional cross-linking amino acid unique to elastin . The synthesis of isodesmosine requires the sequential, regioselective coupling of multiple lysine residues with differentiated protecting group strategies. The triple-protection architecture of Boc-Lys(Z)-OtBu provides the precise orthogonal control necessary to construct the pyridinium ring-containing tetrameric structure characteristic of desmosine and isodesmosine.

Microwave-Assisted SPPS of Peptoid-Peptide Hybrids

In automated SPPS protocols employing Boc-protected lysine building blocks, the compound's BOC/CBZ orthogonal pair supports Fmoc-compatible synthesis when the tert-butyl ester serves as a permanent C-terminal protecting group for on-resin modifications [1]. Microwave-enhanced SPPS using orthogonal protection schemes has been demonstrated to produce peptoid-peptide hybrids with purities up to 81%, a performance metric that depends on the fidelity of orthogonal protecting group compatibility [1].

Lysine Cyclodipeptide-Based Low-Molecular-Weight Gelators

Boc-Lys(Cbz) derivatives serve as precursors for lysine-based cyclodipeptides that form stable thermoreversible organogels in common solvents (e.g., alcohols, toluene, chlorinated solvents) at minimum gelation concentrations of 1-5% w/v, with storage moduli exceeding loss moduli across the gel network [2]. The orthogonal protection enables selective deprotection and functionalization required to access these supramolecular materials.

Application
Selection Property
Validation Focus
Convergent peptide synthesis
Orthogonal C-terminal tert-butyl ester protection
Deprotection orthogonality under acidolysis
Isodesmosine/elastin cross-linker synthesis
Triple orthogonal protection architecture
Sequential regioselective coupling fidelity
Microwave-assisted SPPS of peptoid-peptide hybrids
BOC/CBZ orthogonal pair for Fmoc-compatible SPPS
Protecting group compatibility under microwave conditions
Lysine cyclodipeptide-based gelators
Orthogonal deprotection for cyclodipeptide formation
Gelation properties (G'>G'')

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